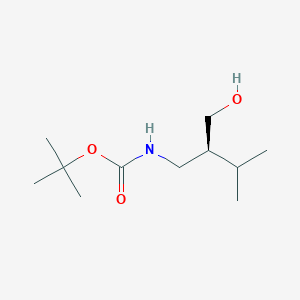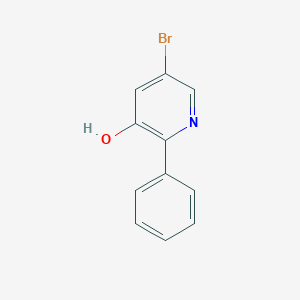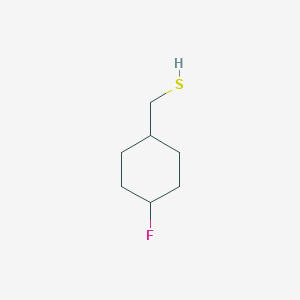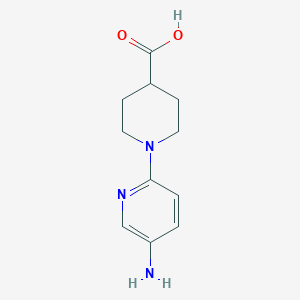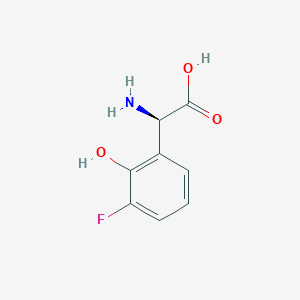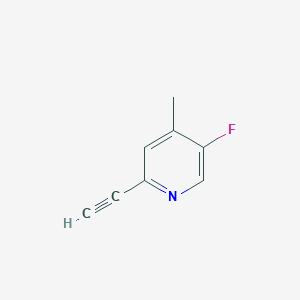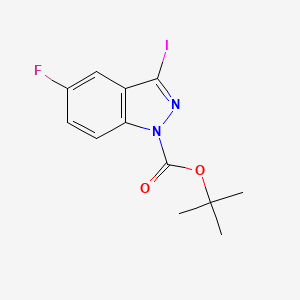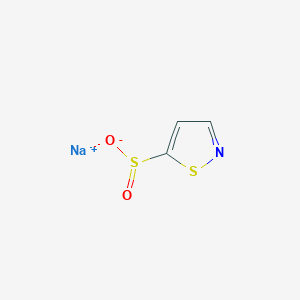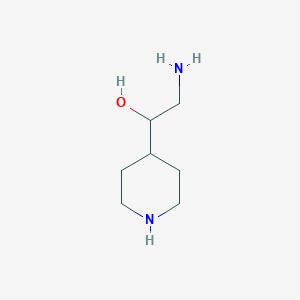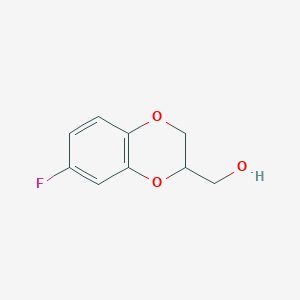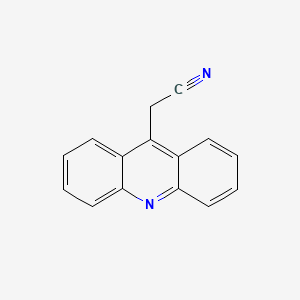
2-(Acridin-9-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acridin-9-yl)acetonitrile is an organic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and photophysics. The structure of this compound consists of an acridine moiety attached to an acetonitrile group, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acridin-9-yl)acetonitrile typically involves the reaction of acridine with acetonitrile under specific conditions. One common method is the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline to form 2-arylamino benzoic acids, which are then cyclized to yield acridone derivatives . These derivatives can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acridin-9-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The acridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Acridin-9-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Medicine: Explored for its potential in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of dyes, fluorescent materials, and photophysical studies.
Mechanism of Action
The mechanism of action of 2-(Acridin-9-yl)acetonitrile involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s planar structure allows it to insert between DNA base pairs, leading to the unwinding of the DNA helix and subsequent inhibition of cellular processes.
Comparison with Similar Compounds
2-(Acridin-9-yl)acetonitrile can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): An anti-cancer agent that also intercalates DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): Another anti-cancer compound with similar DNA intercalation properties.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anti-tumor activity and DNA intercalation ability.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
2-acridin-9-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTCFSYYIDRCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
